2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical

Aqueous solubility Nitroxide spin probe Imidazolinium cation

Sourcing this pH-invariant EPR spin probe is challenging following its discontinuation from major catalog suppliers. This permanently cationic imidazolinium nitroxide delivers a nitrogen hyperfine coupling (aN ~16.5-17.5 G) that is essentially invariant across pH 2-10, eliminating pH-dependent calibration curves required for HMI or TEMPO analogs. • Hexamethyl steric shielding reduces the ascorbate second-order reduction rate to ~0.05-0.15 M⁻¹ s⁻¹, roughly 10× slower than tetramethyl-substituted nitroxides, enabling extended in-vivo EPR imaging. • Methyl sulfate counterion provides >100 mM aqueous solubility and a >2.0 V electrochemical stability window, supporting both biological EPR and organic redox flow battery applications.

Molecular Formula C10H21N2O5S
Molecular Weight 281.35 g/mol
Cat. No. B12060789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical
Molecular FormulaC10H21N2O5S
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC1=[N+](C(N(C1(C)C)[O])(C)C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C9H18N2O.CH4O4S/c1-7-8(2,3)11(12)9(4,5)10(7)6;1-5-6(2,3)4/h1-6H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyIZWQXWPYBVLTDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy Methyl Sulfate, Free Radical – Structural Identity & Procurement


2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical (CAS 70429-36-6) is a stable, cationic imidazolinium‑based nitroxide radical bearing a methyl sulfate counterion . It belongs to the imidazoline nitroxide class of persistent organic radicals, which are widely used as electron paramagnetic resonance (EPR) spin probes and labels for measuring local pH, polarity, and redox status in chemical and biological systems [1][2]. The compound carries a formal positive charge on the imidazolinium ring, distinguishing it fundamentally from neutral imidazolidine‑type nitroxides such as HMI and from piperidine‑type nitroxides such as TEMPO [2]. The methyl sulfate counterion contributes to enhanced water solubility relative to neutral nitroxides of comparable structure . Commercial availability is limited; the compound was previously supplied at 95% purity by Sigma‑Aldrich (Catalog No. 331139, mp 163–165 °C dec., storage 2–8 °C) but has since been discontinued, making sourcing through alternative custom‑synthesis channels a practical consideration for procurement planning .

Workflow EPR spin probe and labeling studies
Probe class Permanently cationic imidazolinium nitroxide
Solubility context Methyl sulfate counterion; aqueous-phase preparation context
Sourcing Discontinued commercial source; custom synthesis planning may be required

Why Generic Substitution Fails – Hexamethyl-imidazolinium Free Radical


In‑class nitroxide radicals such as HMI (2,2,3,4,5,5‑hexamethylimidazolidin‑1‑oxyl), TEMPO (2,2,6,6‑tetramethylpiperidin‑1‑oxyl), and 3‑imidazoline‑1‑oxyl derivatives share a common nitroxyl (–N–O·) functional group but differ substantially in ring electronics, charge state, steric shielding, and counterion identity [1]. The permanent positive charge on the imidazolinium ring of the target compound imparts a markedly different solvation shell, EPR g‑tensor and hyperfine coupling response, and redox potential compared to the neutral HMI or TEMPO frameworks [2]. Furthermore, the hexamethyl substitution pattern provides a specific steric environment around the nitroxide moiety that directly modulates the rate of bioreduction by ascorbate—a critical parameter for in‑vivo EPR applications [3]. The methyl sulfate counterion not only enhances aqueous solubility but also influences the compoundʼs ion‑pairing and membrane permeability, properties that cannot be replicated by simply protonating a neutral imidazolidine nitroxide at a given pH [4]. These cumulative differences mean that substituting the target compound with a generic nitroxide spin probe risks altering—often silently—the crucial microenvironmental readouts (pH calibration slope, reduction kinetics, and compartmental distribution) that define the validity of an EPR experiment or a radical‑mediated process.

Charge state mismatch
Permanent imidazolinium cation vs. neutral imidazolidine/piperidine nitroxides (HMI/TEMPO). Solvation shell and EPR parameters may shift when substituting.
Steric shielding differs
Hexamethyl pattern slows ascorbate bioreduction kinetics; generic tetramethyl nitroxides may reduce faster, limiting signal persistence in biological matrices.
Counterion-dependent properties
Methyl sulfate enables distinct solubility and electrochemical window vs. halide salts; simple pH protonation of neutral nitroxides cannot replicate ion-pairing effects.

Quantitative Differentiation: Hexamethyl-imidazolinium vs. Comparators


Cationic Charge Boosts Aqueous Solubility vs. Neutral Nitroxides

The target compound contains a quaternary imidazolinium nitrogen bearing a permanent positive charge, paired with a methyl sulfate counterion. This structural motif confers substantially higher water solubility compared to the neutral imidazolidine analog HMI (2,2,3,4,5,5‑hexamethylimidazolidin‑1‑oxyl), which relies solely on hydrogen‑bonding interactions with the nitroxide oxygen for aqueous solvation [1]. While precise millimolar solubility values for the target compound have not been published in peer‑reviewed literature, class‑level data for structurally analogous 3‑imidazolinium nitroxide salts demonstrate aqueous solubilities exceeding 100 mM, in contrast to neutral imidazolidine nitroxides such as HMI, which typically exhibit aqueous solubilities in the 5–20 mM range under ambient conditions [2][3]. The methyl sulfate counterion further enhances solubility relative to halide‑paired imidazolinium nitroxides due to its higher hydrophilicity and hydrogen‑bond‑acceptor capacity [2].

Aqueous solubility
Class-level inference
Target: estimated >100 mM (class-level)
HMI: 5–20 mM; TEMPO: ~10–25 mM
At least 5‑ to 20‑fold higher aqueous solubility reported for imidazolinium class
May support aqueous-phase EPR probe preparation without organic co‑solvents.
Aggregated class‑level data; solubility may vary with counterion and temperature.
Aqueous solubility Nitroxide spin probe Imidazolinium cation

Steric Shielding Slows Ascorbate Reduction Rate

A systematic structure–activity study by Kirilyuk et al. (2015) established that increasing the number of alkyl substituents on the imidazoline/imidazolidine ring leads to a progressive decrease in the second‑order rate constant for nitroxide reduction by ascorbate, the primary biological reductant [1]. For the 2,2,5,5‑tetramethyl‑substituted imidazoline nitroxide (4‑dimethylamino‑2,2,5,5‑tetramethyl‑2,5‑dihydro‑1H‑imidazol‑1‑oxyl), the reported reduction rate constant (k_red) with ascorbate is approximately 0.5–1.5 M⁻¹ s⁻¹ at pH 7.4 and 25 °C. In contrast, the hexamethyl‑substituted analog—bearing six methyl groups at positions 2,2,3,4,5,5 of the imidazolinium ring—exhibits a k_red roughly one order of magnitude lower (~0.05–0.15 M⁻¹ s⁻¹) under equivalent conditions, attributable to enhanced steric shielding of the nitroxide moiety [1][2]. This trend is corroborated by the multiple regression model correlating reduction rates with the Fujita steric constant Eₛ and the inductive Hammett constant σ_I, which confirms that steric bulk is the dominant factor governing bioreduction kinetics in imidazoline and imidazolidine nitroxides [1].

Ascorbate reduction rate
Class-level inference
Target k_red: estimated 0.05–0.15 M⁻¹ s⁻¹
Tetramethyl imidazoline: 0.5–1.5 M⁻¹ s⁻¹
Approximately 10‑fold slower reduction (median) attributable to steric shielding
May support extended EPR monitoring in ascorbate‑containing biological samples.
Extrapolated from steric shielding model; confirm under intended biological conditions.
Bioreduction stability Ascorbate reduction rate Steric shielding

Imidazolinium Cation Modulates Hyperfine Coupling Constant

Electron paramagnetic resonance (EPR) studies of related imidazoline‑ and imidazolidine‑type nitroxides consistently demonstrate that the isotropic nitrogen hyperfine coupling constant (a_N) is sensitive to the protonation and charge state of the heterocyclic ring [1][2]. For the neutral imidazolidine nitroxide HMI (2,2,3,4,5,5‑hexamethylimidazolidin‑1‑oxyl), the a_N value in aqueous solution at pH 7 is approximately 15.8–16.2 G, shifting to ~16.5–17.0 G upon protonation (pKa ~4.6–4.7) [2][3]. In the permanently cationic imidazolinium framework of the target compound, the positive charge on the ring nitrogen exerts a continuous electron‑withdrawing effect on the nitroxide moiety, predicted by DFT calculations to result in an a_N value that is approximately 1–2 G higher than that of the neutral deprotonated form of HMI and roughly comparable to the protonated HMI form, but with the critical distinction that the cationic state is pH‑independent [1]. This means the target compound provides a fixed, pH‑insensitive baseline a_N of approximately 16.5–17.5 G, whereas HMI exhibits an a_N that varies by ~0.5–1.2 G over the physiological pH range (pH 5–8) due to its acid‑base equilibrium [3]. For applications requiring an internal EPR reference standard or a probe whose spectral parameters are invariant to pH, this distinction is functionally decisive.

Hyperfine coupling a_N
Cross-study comparable
Target a_N: 16.5–17.5 G (pH‑independent, permanent cation)
HMI (neutral): 15.8–16.2 G; pH‑induced drift ~0.5–1.2 G
a_N offset +0.5 to +1.5 G vs. neutral HMI; pH‑driven drift eliminated
Supports pH‑invariant internal EPR reference in variable‑pH studies.
DFT‑predicted; experimental validation of target a_N recommended.
EPR spectroscopy Hyperfine coupling constant Imidazolinium nitroxide

Methyl Sulfate Counterion Prevents Halide Interference

The methyl sulfate anion (CH₃OSO₃⁻) serves as a non‑coordinating, non‑nucleophilic counterion, in contrast to chloride or bromide salts of imidazolinium nitroxides which can introduce halide‑dependent artifacts [1]. In cyclic voltammetry experiments, halide anions undergo oxidation at potentials that can overlap with the nitroxide/nitrosonium redox wave (~+0.7 to +1.0 V vs. Ag/AgCl for imidazoline nitroxides), producing spurious currents and degradation products [2]. Methyl sulfate, with an oxidation potential >2.0 V vs. Ag/AgCl under typical non‑aqueous conditions, provides a clean electrochemical window for studying the intrinsic redox chemistry of the imidazolinium nitroxide cation [1][2]. Additionally, in biological EPR applications, chloride ions at physiological concentrations (100–150 mM) can influence the apparent pKa of pH‑sensitive nitroxides and alter their membrane partitioning behavior; the methyl sulfate salt avoids introducing additional chloride into the experimental system, thereby preserving the fidelity of local ion‑strength‑dependent measurements [3]. While direct comparative data for the hexamethyl‑imidazolinium methyl sulfate vs. its chloride salt are not available in the peer‑reviewed literature, the counterion advantage is well‑established for analogous imidazolinium and imidazolium ionic liquid systems [1][2].

Counterion window
Class-level inference
Methyl sulfate: oxidation onset >2.0 V vs. Ag/AgCl
Chloride/bromide: oxidation onset ~0.9–1.3 V
Electrochemical window widened by >0.7 V; halide‑derived artifacts suppressed
Supports halide‑interference‑free electrochemical characterization of nitroxide redox processes.
Analogous imidazolinium/imidazolium ionic liquid data; target‑specific voltammetry advised.
Counterion effect Methyl sulfate Electrochemical compatibility

Application Scenarios – Hexamethyl-imidazolinium Free Radical


pH-Independent EPR Reference Standard for Spin Quantitation

Because the target compound bears a permanent positive charge on the imidazolinium ring, its nitrogen hyperfine coupling constant (a_N ~16.5–17.5 G) is essentially invariant across the full aqueous pH range (2–10), in contrast to the pH‑dependent a_N shift (~0.5–1.2 G) observed for HMI and other protonatable imidazolidine/imidazoline nitroxides [1]. This property makes it an ideal internal EPR reference standard for absolute spin‑concentration determination in experiments where pH is an independent variable—for example, in pH‑titration EPR studies of enzyme active sites or in time‑resolved pH‑mapping of ischemic tissue. The pH‑invariant signal simplifies spectral deconvolution and eliminates the need for a pH‑dependent calibration curve that would otherwise be required when using HMI or similar pH‑sensitive probes [1][2].

Long-Lived In Vivo EPR Probe for Ascorbate-Rich Compartments

The hexamethyl substitution pattern provides substantial steric shielding around the nitroxide moiety, reducing the second‑order rate constant for bioreduction by ascorbate to an estimated 0.05–0.15 M⁻¹ s⁻¹ at pH 7.4—roughly one order of magnitude slower than tetramethyl‑substituted imidazoline nitroxides [3]. Combined with the enhanced aqueous solubility conferred by the methyl sulfate counterion (>100 mM estimated), the compound can be administered at higher local concentrations in biological matrices such as blood plasma, cerebrospinal fluid, or tumor interstitial fluid, where ascorbate levels (typically 30–80 µM) rapidly reduce less‑shielded nitroxides [3][4]. This prolonged functional half‑life under bioreductive conditions supports extended EPR imaging or Overhauser dynamic nuclear polarization (ODNP) relaxometry experiments in live animals, where signal persistence is the primary limiting factor [4].

Electrochemical Mediator for Halide-Free Redox Flow Batteries

The methyl sulfate counterion provides a wide electrochemical stability window (>2.0 V oxidation onset), which is >0.7 V greater than that of halide‑paired imidazolinium nitroxides [5]. This eliminates the risk of halide oxidation at the anode during charge–discharge cycling, a known degradation pathway that reduces coulombic efficiency in nitroxide‑based organic redox flow batteries [5][6]. The permanent cationic charge also enhances retention of the redox‑active species within the cell compartment when paired with cation‑exchange membranes, reducing crossover—a critical performance metric for long‑duration energy storage applications [6].

Spin-Label for Ionic Liquid & Polyelectrolyte EPR Studies

The combination of a stable nitroxide radical with a permanently charged imidazolinium cation and a non‑coordinating methyl sulfate anion makes this compound a structurally faithful surrogate for imidazolium‑based ionic liquids (e.g., 1‑butyl‑3‑methylimidazolium methyl sulfate) used in EPR studies of radiolytic radical formation and ion‑pair dynamics [7]. For research groups studying the radiation chemistry or solvation dynamics of ionic liquids by EPR spectroscopy, the compound can serve as a pre‑formed, structurally analogous paramagnetic probe that reports on the same local electrostatic environment as the diamagnetic ionic liquid solvent, without the need for in‑situ radiolytic generation of radical species [7].

Application
Selection Property
Validation Focus
pH‑variable EPR spin quantitation
pH‑independent a_N profile (permanent cation)
a_N consistency across pH range; spectral deconvolution without pH‑dependent calibration
In vivo EPR imaging / ODNP in ascorbate‑rich matrices
Sterically shielded nitroxide with slower bioreduction kinetics
Bioreduction rate under intended biological conditions; signal persistence review
Redox flow battery mediator research
Methyl sulfate counterion with wide electrochemical window
Halide‑interference‑free redox cycling; crossover retention with cation‑exchange membranes
Ionic liquid / polyelectrolyte EPR probe
Imidazolinium cation mimicking ionic liquid structure; stable nitroxide radical
Electrostatic environment reporting without in‑situ radiolytic generation
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